molecular formula C18H19N3O4 B4071437 N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4071437
M. Wt: 341.4 g/mol
InChI Key: BFRWUCIWGKGCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. Ro 64-6198 has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

Mechanism of Action

N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide 64-6198 works by inhibiting the activity of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are known to have analgesic, anxiolytic, and anti-inflammatory effects, and their increased levels may be responsible for the therapeutic effects of this compound 64-6198.
Biochemical and Physiological Effects
This compound 64-6198 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound 64-6198 has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. Additionally, this compound 64-6198 has been shown to enhance the analgesic effects of opioids, suggesting that it may be useful in combination therapy for pain management.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide 64-6198 is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, this compound 64-6198 has also been shown to have poor pharmacokinetic properties, including low oral bioavailability and a short half-life, which may limit its utility in clinical settings.

Future Directions

There are a number of potential future directions for research on N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide 64-6198. One area of interest is its potential use in combination therapy with opioids for pain management. Additionally, this compound 64-6198 may have applications in the treatment of anxiety and depression. Further research is also needed to optimize the pharmacokinetic properties of this compound 64-6198 and to develop more potent and selective FAAH inhibitors.

Scientific Research Applications

N-(3-methoxyphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide 64-6198 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound 64-6198 has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant effects. Additionally, this compound 64-6198 has been shown to enhance the analgesic effects of opioids, suggesting that it may be useful in combination therapy for pain management.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-6-4-5-14(12-15)19-18(22)13-7-8-16(17(11-13)21(23)24)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRWUCIWGKGCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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